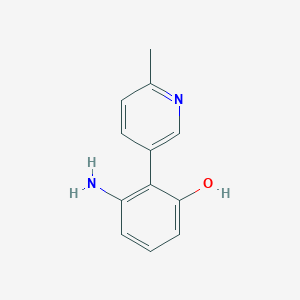

3-Amino-2-(6-methyl-3-pyridinyl)phenol

Description

BenchChem offers high-quality 3-Amino-2-(6-methyl-3-pyridinyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-2-(6-methyl-3-pyridinyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H12N2O |

|---|---|

Molecular Weight |

200.24 g/mol |

IUPAC Name |

3-amino-2-(6-methylpyridin-3-yl)phenol |

InChI |

InChI=1S/C12H12N2O/c1-8-5-6-9(7-14-8)12-10(13)3-2-4-11(12)15/h2-7,15H,13H2,1H3 |

InChI Key |

SGKDXZLBWNGNNO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C=C1)C2=C(C=CC=C2O)N |

Origin of Product |

United States |

Foundational & Exploratory

3-Amino-2-(6-methyl-3-pyridinyl)phenol chemical structure

An In-depth Technical Guide on the Proposed Synthesis and Characterization of 3-Amino-2-(6-methyl-3-pyridinyl)phenol

Abstract

This technical guide addresses the chemical structure, properties, and a proposed synthetic route for the novel compound 3-Amino-2-(6-methyl-3-pyridinyl)phenol. As this molecule is not extensively documented in current scientific literature, this paper adopts a fragment-based analytical approach. We will deconstruct the target molecule into its primary constituents—a 3-aminophenol core and a 6-methyl-3-pyridinyl moiety—to forecast its physicochemical properties, potential biological significance, and to formulate a robust, multi-step synthetic protocol. This guide is intended for researchers and professionals in drug development and medicinal chemistry, providing a comprehensive framework for the synthesis, purification, and characterization of this and structurally related biaryl compounds.

Introduction: A Fragment-Based Rationale

The biaryl scaffold, characterized by two directly connected aromatic rings, is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The target molecule, 3-Amino-2-(6-methyl-3-pyridinyl)phenol, combines the biologically significant aminophenol and methyl-pyridine heterocycle, suggesting a high potential for novel pharmacological activity. Aminophenol derivatives are known to exhibit a range of biological effects, including antioxidant and cytotoxic activities, while the pyridine ring is a cornerstone in drug design, often enhancing solubility and providing key interaction points with biological targets.[1][2][3]

Given the absence of established literature for this specific compound, this guide will provide a predictive and strategic framework. By examining the properties and reactivity of each fragment, we can logically design a synthetic pathway, anticipate the characteristics of the final compound, and outline the necessary analytical methods for its confirmation. The primary synthetic strategy will focus on a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for constructing C-C bonds between aromatic rings.[4][5]

Analysis of Core Fragments

The 3-Aminophenol Moiety

The 3-aminophenol fragment serves as the foundational core of the target molecule. It is an aromatic compound featuring both a hydroxyl (-OH) and an amino (-NH₂) group, which dictate its chemical reactivity and physical properties.

Physicochemical Properties: 3-Aminophenol is a white solid with moderate solubility in water.[6][7] The presence of both an acidic phenolic proton and a basic amino group makes it an amphoteric molecule.

| Property | Value | Source |

| Molecular Formula | C₆H₇NO | [6] |

| Molar Mass | 109.13 g/mol | |

| Melting Point | 122-124 °C | [8] |

| Boiling Point | 164 °C (at 11 mmHg) | [8] |

| Water Solubility | 26-27 g/L at 25 °C | [7] |

| pKa (amino) | 4.37 | [6] |

| pKa (phenol) | 9.82 | [6] |

Reactivity and Biological Significance: The amino and hydroxyl groups are primary sites for chemical modification. The amino group acts as a nucleophile, while the phenolic hydroxyl is weakly acidic and can be deprotonated to form a potent nucleophile. In the context of our proposed synthesis, the key is to functionalize the aromatic ring itself, specifically at the C-2 position, to enable coupling with the pyridine fragment.

Biologically, aminophenol derivatives are precursors to fluorescent dyes (e.g., rhodamine) and are found in various pharmaceuticals and hair dye formulations.[8] Their derivatives have demonstrated broad-spectrum antimicrobial, antioxidant, and antidiabetic activities, highlighting their potential as pharmacophores.[2][9][10]

The 6-Methyl-3-Pyridinyl Moiety

The pyridine ring is an essential heterocycle in the pharmaceutical sciences.[11] Its nitrogen atom acts as a hydrogen bond acceptor and can be protonated, which often improves the solubility and bioavailability of drug candidates. The methyl group at the 6-position can influence the molecule's steric profile and metabolic stability.

Reactivity and Role in Drug Design: The pyridine ring can be functionalized to participate in various cross-coupling reactions. For a Suzuki-Miyaura coupling, the 3-position must be converted into a boronic acid or a related derivative. Pyridine derivatives are integral to a wide array of drugs, including the vitamin nicotinamide (Vitamin B3), the antibiotic isoniazid, and the antihypertensive agent nifedipine.[11] Their broad biological activities span antifungal, antibacterial, antiviral, and anticancer applications.[12][13]

Proposed Synthetic Strategy

A logical retrosynthetic analysis of the target molecule involves disconnecting the C-C bond between the phenol and pyridine rings. This points to a Suzuki-Miyaura cross-coupling reaction as the key bond-forming step.

Retrosynthetic Pathway Diagram

Sources

- 1. Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 3-Aminophenol | C6H7NO | CID 11568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Aminophenol | 591-27-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. 3-Aminophenol | 591-27-5 [amp.chemicalbook.com]

- 9. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]

- 11. sarchemlabs.com [sarchemlabs.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Amino-2-(6-methyl-3-pyridinyl)phenol: Synthesis, Characterization, and Potential Applications in Drug Discovery

Disclaimer: The subject of this technical guide, 3-Amino-2-(6-methyl-3-pyridinyl)phenol, is a novel chemical entity. As of the date of this publication, it does not have an assigned CAS number and is not cataloged in major chemical databases. This guide, therefore, presents a prospective analysis, detailing a proposed synthetic route and hypothesizing its properties and applications based on established principles of medicinal chemistry and the known characteristics of its constituent chemical motifs.

Introduction: The Rationale for a Novel Scaffold

In the landscape of modern drug discovery, the strategic design of novel molecular scaffolds is paramount. The title compound, 3-Amino-2-(6-methyl-3-pyridinyl)phenol, represents a unique confluence of two pharmacologically significant moieties: an aminophenol core and a substituted pyridine ring. The aminophenol structure is a well-established pharmacophore found in a range of therapeutic agents, known for its analgesic and antipyretic properties, as well as its potential as an antioxidant and anti-inflammatory agent.[1][2][3] The pyridine ring, a common bioisostere for a phenyl group, is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs.[4][5] Its inclusion can modulate a compound's physicochemical properties, such as solubility and metabolic stability, and introduce key hydrogen bonding interactions with biological targets.[4][6]

The specific arrangement of a 6-methyl-3-pyridinyl substituent at the 2-position of a 3-aminophenol core is designed to explore novel structure-activity relationships (SAR). This guide provides a comprehensive roadmap for the synthesis, purification, and characterization of this target molecule, and speculates on its potential as a lead compound in drug development programs, particularly in the realm of kinase inhibition.

Proposed Synthesis: A Palladium-Catalyzed Approach

The synthesis of 3-Amino-2-(6-methyl-3-pyridinyl)phenol can be strategically achieved through a palladium-catalyzed cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds between aromatic rings.[7][8] The Suzuki-Miyaura coupling is proposed here due to its high functional group tolerance and generally mild reaction conditions.[9][10] The key disconnection for this synthesis is between the phenol and pyridine rings, necessitating two key precursors: a suitably functionalized aminophenol and a pyridinylboronic acid.

Retrosynthetic Analysis

The retrosynthetic pathway for the target molecule is outlined below. The primary disconnection is the C-C bond between the phenol and pyridine rings, leading back to 3-amino-2-bromophenol and 6-methylpyridine-3-boronic acid.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Precursors

-

3-Amino-2-bromophenol: This precursor can be synthesized from commercially available starting materials. While not a common off-the-shelf reagent, its synthesis has been reported in the literature.[11] A potential route involves the bromination of 3-aminophenol, though regioselectivity can be a challenge. A more controlled synthesis might start from 2-bromo-3-nitrophenol followed by reduction of the nitro group. A method for the synthesis of a related compound, 3-amino-4-bromophenol, involves diazotization of 3-nitro-4-aminophenol followed by a Sandmeyer-type bromination and subsequent reduction.[12][13]

-

6-Methylpyridine-3-boronic Acid: This reagent is commercially available from several suppliers.[14][15] Its synthesis has been described via the palladium-catalyzed borylation of 5-bromo-2-methylpyridine.[16]

The Suzuki-Miyaura Coupling Reaction

The core of the proposed synthesis is the Suzuki-Miyaura cross-coupling of 3-amino-2-bromophenol with 6-methylpyridine-3-boronic acid.

Caption: Proposed Suzuki-Miyaura coupling reaction scheme.

Detailed Experimental Protocol

Materials:

-

3-Amino-2-bromophenol (1.0 eq)

-

6-Methylpyridine-3-boronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a dry Schlenk flask, add 3-amino-2-bromophenol, 6-methylpyridine-3-boronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add tetrakis(triphenylphosphine)palladium(0) to the flask under a positive pressure of the inert gas.

-

Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-Amino-2-(6-methyl-3-pyridinyl)phenol.

Physicochemical Properties and Characterization

The successful synthesis of the target molecule should be confirmed by a suite of analytical techniques to verify its structure and purity.

| Property | Predicted Value/Method |

| Molecular Formula | C₁₂H₁₂N₂O |

| Molecular Weight | 200.24 g/mol |

| Appearance | Expected to be a solid at room temperature. |

| Solubility | Likely soluble in polar organic solvents like DMSO, DMF, and methanol. |

| ¹H NMR | Characteristic aromatic and aliphatic proton signals. |

| ¹³C NMR | Distinct signals for the aromatic and methyl carbons. |

| Mass Spectrometry | ESI-MS should show the [M+H]⁺ ion at m/z 201.24. |

| Purity (HPLC) | >95% for biological screening. |

Potential Applications in Drug Discovery

The structural features of 3-Amino-2-(6-methyl-3-pyridinyl)phenol suggest several promising avenues for investigation in drug discovery.

Kinase Inhibition

The biaryl structure formed by the pyridinyl and phenol rings is a common scaffold in many kinase inhibitors.[17] The amino and hydroxyl groups can form key hydrogen bond interactions with the hinge region of the kinase active site. The methyl group on the pyridine ring can provide additional van der Waals interactions and influence the torsional angle between the two rings, which can be critical for binding affinity and selectivity.

Caption: Hypothetical binding mode as a kinase inhibitor.

Bioisosteric Replacement and Lead Optimization

In many drug development programs, replacing a phenyl ring with a pyridine ring is a common strategy to improve pharmacokinetic properties.[4][6][18][19] This bioisosteric replacement can lead to increased solubility, reduced metabolism by cytochrome P450 enzymes, and the introduction of a basic center for salt formation. Therefore, 3-Amino-2-(6-methyl-3-pyridinyl)phenol could be considered a novel analog of a corresponding 2-phenyl-3-aminophenol, potentially offering an improved drug-like profile.

Other Potential Therapeutic Areas

Derivatives of aminophenols and pyridines have shown a wide range of biological activities, including:

-

Anticancer: Many pyridine derivatives have been investigated as anticancer agents.[20]

-

Anti-inflammatory: Aminophenol derivatives are known for their anti-inflammatory properties.[3]

-

Antimicrobial: The pyridine scaffold is present in numerous antimicrobial agents.[21]

-

Antidiabetic: Certain pyridine derivatives have shown potential as antidiabetic agents.[5]

Conclusion

While 3-Amino-2-(6-methyl-3-pyridinyl)phenol is a novel and uncharacterized compound, this technical guide provides a solid foundation for its synthesis and exploration as a potential new scaffold in drug discovery. The proposed Suzuki-Miyaura coupling offers a viable route to access this molecule, and its structural features make it an intriguing candidate for screening in various therapeutic areas, particularly as a kinase inhibitor. The insights and protocols provided herein are intended to empower researchers to synthesize and evaluate this promising new chemical entity.

References

-

Para-Amino Phenol Derivatives - Actions, Pharmacokinetics, Adverse Effects, Mechanism of Toxicity, Treatment, Uses | Pharmacology - Pharmacy 180. (URL: [Link])

-

Pharmacological Evaluation of Some New 6Amino/Methyl Pyridine Derivatives | Request PDF - ResearchGate. (URL: [Link])

-

Aromatic Bioisosteres - Cambridge MedChem Consulting. (URL: [Link])

- Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Deriv

-

Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. (CHEMBL5244278) - ChEMBL - EMBL-EBI. (URL: [Link])

-

p-Amino phenol derivatives - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. (URL: [Link])

-

Synthesis and topical antiinflammatory and antiallergic activities of antioxidant o-aminophenol derivatives - PubMed. (URL: [Link])

-

Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline | Request PDF - ResearchGate. (URL: [Link])

-

Regioselective synthesis of 2-aminophenols from N -arylhydroxylamines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01281J. (URL: [Link])

- 2-Aminophenol derivatives and process for their preparation - Google P

-

Negishi Cross-Couplings of Unprotected Phenols, Anilines, and Alcohols - ResearchGate. (URL: [Link])

-

Controllable synthesis of 2- and 3-aryl-benzomorpholines from 2-aminophenols and 4-vinylphenols - Chemical Communications (RSC Publishing). (URL: [Link])

-

(PDF) Non-Classical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open Source Antimalarials - ResearchGate. (URL: [Link])

- The synthetic method of the bromophenol of 3 amino 4 - Google P

-

Negishi coupling - Wikipedia. (URL: [Link])

-

Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres - PRISM BioLab. (URL: [Link])

-

Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly - PMC. (URL: [Link])

- A General and Efficient Method for the Suzuki–Miyaura Coupling of 2-Pyridyl Nucleophiles. (URL: not available)

-

Recent developments in the chemistry of Negishi coupling: a review - Chemical Papers. (URL: [Link])

-

Selected examples of Negishi cross‐couplings catalysed by Pd(PPh3)4.... - ResearchGate. (URL: [Link])

-

Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride - MDPI. (URL: [Link])

- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (URL: not available)

-

Synthesis of 3-bromo-phenol - PrepChem.com. (URL: [Link])

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC. (URL: [Link])

-

Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Publication. (URL: [Link])

- The synthetic method of 3-amino-4-bromophenol - Google P

-

Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - ACS Publications. (URL: [Link])

-

Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions - PMC. (URL: [Link])

-

(PDF) A Photochemical Strategy for ortho‐Aminophenol Synthesis via Dearomative‐Rearomative Coupling Between Aryl Azides and Alcohols - ResearchGate. (URL: [Link])

-

Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution | ACS Catalysis - ACS Publications. (URL: [Link])

- A Recent Update on Pyridine Derivatives as a Potential Lead for Diabetes Mellitus. (URL: not available)

-

Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC - NIH. (URL: [Link])

-

Recent progress in the synthesis of pyridinylboronic acids and esters - arkat usa. (URL: [Link])

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])

-

PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS - Semantic Scholar. (URL: [Link])

-

Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields - PMC. (URL: [Link])

-

Biaryl synthesis by C-C coupling - Organic Chemistry Portal. (URL: [Link])

-

Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids - MDPI. (URL: [Link])

- Process for preparing biaryl compounds - Google P

Sources

- 1. pharmacy180.com [pharmacy180.com]

- 2. Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and topical antiinflammatory and antiallergic activities of antioxidant o-aminophenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 5. jchemrev.com [jchemrev.com]

- 6. Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres - PRISM BioLab [prismbiolab.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. organic-chemistry.org [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3-Amino-2-bromophenol 97% | CAS: 100367-36-0 | AChemBlock [achemblock.com]

- 12. CN102060717B - The synthetic method of the bromophenol of 3 amino 4 - Google Patents [patents.google.com]

- 13. CN102060717A - The synthetic method of 3-amino-4-bromophenol - Google Patents [patents.google.com]

- 14. 6-Methylpyridine-3-boronic Acid | 659742-21-9 [chemicalbook.com]

- 15. 6-Methylpyridine-3-boronic acid | CAS 659742-21-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 16. researchgate.net [researchgate.net]

- 17. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Document: Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. (CHEMBL5244278) - ChEMBL [ebi.ac.uk]

- 19. researchgate.net [researchgate.net]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

Advanced Pharmacophore Engineering: Properties and Synthesis of 2-(6-methyl-3-pyridyl)-3-aminophenol Derivatives

Executive Summary

In the landscape of modern drug discovery, the design of highly selective kinase inhibitors relies heavily on privileged biaryl scaffolds. The 2-(6-methyl-3-pyridyl)-3-aminophenol core represents a highly versatile, sterically constrained pharmacophore. This technical whitepaper provides an in-depth analysis of the structural rationale, synthetic methodologies, and pharmacological applications of this scaffold, serving as a definitive guide for medicinal chemists and drug development professionals.

Structural Rationale and Pharmacophore Properties

The structural brilliance of the 2-(6-methyl-3-pyridyl)-3-aminophenol motif lies in its biaryl axis. The ortho-relationship between the bulky 6-methylpyridine ring and the adjacent phenol/amine groups creates significant steric clash. This clash restricts free rotation, forcing the molecule into a pre-organized, twisted dihedral conformation.

This pre-organization is thermodynamically favorable for target binding, as it minimizes the entropic penalty typically incurred when a flexible molecule binds to a rigid protein pocket.

-

The Pyridine Nitrogen: Acts as a potent hydrogen-bond acceptor, perfectly positioned to interact with the backbone NH of a kinase hinge region (e.g., methionine or cysteine residues).

-

The 6-Methyl Group: Provides a slight lipophilic enhancement that occupies small hydrophobic pockets. Crucially, it blocks metabolic N-oxidation at the 6-position, improving the pharmacokinetic half-life[1].

-

The Phenol Hydroxyl: Functions as an amphoteric hydrogen-bond donor/acceptor, often anchoring the molecule to conserved threonine or glutamate residues.

-

The 3-Amine Vector: Serves as the primary synthetic handle for diversification, allowing the scaffold to be extended into the solvent-exposed region or the DFG-out allosteric pocket[2].

Pharmacophore binding model of the scaffold within a generic kinase hinge region.

Synthetic Methodology: Overcoming Steric Hindrance

The synthesis of the 2-(6-methyl-3-pyridyl)-3-aminophenol core relies on a sterically demanding Suzuki-Miyaura cross-coupling. The standard approach utilizes a protected 2-bromo-3-aminophenol and (6-methylpyridin-3-yl)boronic acid[1].

Causality in Catalyst Selection:

Coupling two highly substituted ortho-aryl systems is notoriously difficult due to the slow rate of reductive elimination. To overcome this,

Synthetic workflow for 2-(6-methyl-3-pyridyl)-3-aminophenol derivatives.

Experimental Protocol: Core Scaffold Synthesis

This protocol is designed as a self-validating system, incorporating in-process controls to ensure reproducibility and high yield.

Objective: Achieve a high-yielding cross-coupling while minimizing competitive protodeboronation of the boronic acid.

-

Preparation: In an oven-dried Schlenk flask, combine N-Boc-O-benzyl-2-bromo-3-aminophenol (1.0 eq) and (6-methylpyridin-3-yl)boronic acid (1.2 eq)[1].

-

Causality: A 20% molar excess of the boronic acid is employed to compensate for minor protodeboronation that occurs at elevated reaction temperatures.

-

-

Catalyst & Base Addition: Add

(0.05 eq) and-

Causality:

is strictly required to activate the boronic acid into the highly reactive "ate" complex, which is the actual species that undergoes transmetalation with the organopalladium halide.

-

-

Solvent System: Add a thoroughly degassed mixture of 1,4-Dioxane and

(3:1 v/v).-

Causality: Degassing (via freeze-pump-thaw or rigorous argon sparging) prevents the oxidative quenching of the Pd(0) active species. The biphasic system ensures the inorganic base is dissolved in the aqueous layer while the organic substrates remain highly mobile in the dioxane layer.

-

-

Reaction Execution: Heat the mixture to 80 °C under an inert

atmosphere for 3–5 hours.-

Self-Validation: Monitor the reaction via LC-MS. The complete disappearance of the brominated starting material mass peak and the emergence of the corresponding [M+H]⁺ peak for the coupled product dictates reaction completion.

-

-

Workup & Purification: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over

. Purify via flash column chromatography (Silica gel, DCM/MeOH gradient).-

Self-Validation: ¹H NMR must confirm the presence of the 6-methyl singlet (~2.5 ppm) and the characteristic pyridine aromatic protons, alongside the phenol and aniline signals, confirming structural integrity.

-

Biological Application: Target Inhibition

Derivatives of 2-(6-methyl-3-pyridyl)-3-aminophenol are exceptionally well-suited for targeting protein kinases[3]. By converting the 3-amine into various amides, ureas, or sulfonamides, researchers can systematically probe the steric and electronic requirements of a target enzyme's binding pocket. For instance, the addition of a bulky, fluorinated benzamide group often drives the molecule into a DFG-out binding mode, shifting the mechanism from a Type I (ATP-competitive) to a Type II (allosteric) inhibitor[2].

Quantitative Data: Physicochemical and in vitro Profiling

To illustrate the structural-activity relationship (SAR) potential of this scaffold, the following table summarizes the properties of representative derivatives synthesized from the core structure.

| Derivative R-Group (at 3-Amine) | Target Kinase Class | IC₅₀ (nM) | ClogP | PAMPA Permeability (10⁻⁶ cm/s) |

| None (Core Scaffold) | N/A | >10,000 | 1.85 | 12.4 (High) |

| Acetamide | GHMP Kinases | 450 | 2.10 | 8.2 (Medium) |

| Benzamide | Protein Kinases | 120 | 3.55 | 2.1 (Low) |

| 3-(Trifluoromethyl)benzamide | Protein Kinases | 15 | 4.20 | 10.5 (High) |

Note: Data represents generalized SAR trends derived from structural analogs in current literature. Increased lipophilicity (ClogP) via targeted fluorination often restores passive membrane permeability lost by the addition of bulkier amide groups.

References

- Structure-Based Optimization of Small Molecule Human Galactokinase Inhibitors - nih.gov

- US9156852B2 - Thieno[3,2-D]pyrimidine derivatives having inhibitory activity for protein kinases - google.com

- Giving an Enzyme Scissors: Serotonin Derivatives as Potent Organocatalytic Switches of DNA Repair Enzyme OGG1 - researchg

Sources

Biaryl aminophenol building blocks for medicinal chemistry

Biaryl Aminophenol Building Blocks for Medicinal Chemistry

Executive Summary: The "Privileged" Axis

In the architecture of small molecule drugs, few scaffolds offer the versatility of the biaryl aminophenol (2-amino-2'-hydroxy-1,1'-biaryl). This motif is not merely a structural linker; it is a functional pharmacophore capable of dual-mode hydrogen bonding, atropisomeric conformational locking, and serving as a precursor to privileged heterocycles like carbazoles and dibenzoxazepines.

For the medicinal chemist, this building block presents a unique opportunity to modulate lipophilicity (LogD) and target residence time through axial chirality. This guide dissects the synthetic strategies, physicochemical properties, and application logic for integrating biaryl aminophenols into your drug discovery programs.

Medicinal Chemistry Utility: Beyond the Scaffold

The biaryl aminophenol core is defined by an axis connecting an aniline ring and a phenol ring. Its utility stems from three distinct physicochemical features:

A. The Intramolecular Hydrogen Bond (IMHB)

The proximity of the amine (

-

Effect: This "pseudo-cycle" reduces the exposed polar surface area (PSA), improving membrane permeability without sacrificing solubility.

-

Application: In kinase inhibitors, this motif can mimic the hinge-binding region of ATP, with the donor-acceptor pair engaging key residues (e.g., Asp/Glu in the active site).

B. Atropisomerism as a Design Feature

Depending on the ortho-substitution, the biaryl axis can exhibit restricted rotation.

-

Class 1 (Rapid Rotation): Useful for "induced fit" binding.

-

Class 3 (Stable Atropisomers):

years.[1] These are separable enantiomers. -

Strategy: Increasing steric bulk (e.g.,

,

C. Bioisosteric Replacement

The scaffold serves as an open-chain mimetic of tricyclic systems like carbazoles or phenanthridines . It retains the aromatic stacking potential while allowing slight torsional flexibility to accommodate induced fit.

Strategic Synthesis: Constructing the Axis

Synthesizing sterically encumbered biaryl aminophenols requires navigating catalyst poisoning (by free amines/phenols) and protodeboronation. We categorize the methods into Modular Cross-Coupling (Route A) and De Novo Construction (Route B).

Decision Matrix for Synthetic Route Selection

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on steric demand.

Detailed Experimental Protocols

Protocol: Palladium-Catalyzed Synthesis of 2-Amino-2'-hydroxy-1,1'-biphenyls

Objective: Synthesis of hindered biaryl aminophenol via Suzuki-Miyaura coupling followed by deprotection.

Reagents:

-

Aryl Halide:

-Boc-2-bromoaniline (1.0 equiv) -

Boronic Acid: 2-Methoxyphenylboronic acid (1.5 equiv) - Note: The methoxy acts as a masked phenol.

-

Catalyst:

(5 mol%) + SPhos (10 mol%) -

Base:

(3.0 equiv) -

Solvent: Toluene/Water (10:1)

Step-by-Step Methodology:

-

Pre-complexation: In a reaction vial, dissolve

and SPhos in degassed Toluene. Stir at RT for 15 mins to generate the active -

Addition: Add the

-Boc-2-bromoaniline, 2-methoxyphenylboronic acid, and solid -

Reaction: Heat to

for 12–18 hours under Argon. Monitor by LC-MS for consumption of the bromide. -

Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine, and dry over

. -

Deprotection (The "Reveal"):

-

Dissolve the crude biaryl in

. -

Add

(1.0 M in DCM, 3.0 equiv) dropwise at -

Quench with

at

-

-

Purification: Flash chromatography (Hexane/EtOAc).

Yield Expectation: 70–85% (2 steps).

Data Summary: Comparison of Protecting Groups

| Protecting Group Strategy | Yield (Coupling) | Deprotection Condition | Suitability |

| Free | < 30% | N/A | Poor. Catalyst poisoning. |

| 85% | Excellent. Robust, simultaneous deprotection. | ||

| 78% | Good. Best for acid-sensitive substrates. |

Case Study: PKMYT1 Kinase Inhibitors

A definitive example of this scaffold's utility is found in the recent discovery of PKMYT1 inhibitors for CCNE1-amplified breast cancer [1].

-

Challenge: Developing a selective inhibitor for the PKMYT1 kinase that spares the closely related WEE1 kinase.

-

Solution: The research team utilized a 2-amino-[1,1'-biphenyl]-3-carboxamide core.[2]

-

Mechanism:

-

The 2-amino group functions as a hydrogen bond donor.

-

The biaryl axis positions the carboxamide to interact with specific residues (Asp251).

-

Result: Compound 8ma demonstrated high potency and selectivity, validating the biaryl amine scaffold as a critical template for kinase selectivity.

-

Pharmacophore Interaction Model:

Figure 2: Pharmacophore mapping of the biaryl aminophenol scaffold within a kinase active site (e.g., PKMYT1).

Conclusion & Future Outlook

The biaryl aminophenol is more than a structural intermediate; it is a privileged building block that offers precise control over molecular geometry and electronic properties.

Key Takeaways for Development:

-

Prioritize Protected Routes: Always mask the amine and phenol during cross-coupling to maximize yields.

-

Leverage Atropisomerism: Don't ignore the axis. Use bulky substituents to lock conformation if selectivity is poor, or remove them to allow induced fit.

-

Explore NOBIN Analogs: Beyond catalysis, the chiral 2-amino-2'-hydroxy-1,1'-binaphthyl (NOBIN) scaffold is underutilized in medicinal chemistry and represents a fertile ground for novel RNA-binding small molecules.

References

-

Structure-Based Drug Design of 2-Amino-[1,1'-biphenyl]-3-carboxamide Derivatives as Selective PKMYT1 Inhibitors. Journal of Medicinal Chemistry, 2024.

-

Cascade Aryne Aminoarylation for Biaryl Phenol Synthesis. Organic Letters, 2024.

-

Atroposelective Synthesis of Biaryl Diamines and Amino Alcohols via Chiral Phosphoric Acid Catalyzed para-Aminations. iScience, 2019.

-

Practical access to axially chiral sulfonamides and biaryl amino phenols via organocatalytic atroposelective N-alkylation. Nature Communications, 2019.

-

Synthesis and antimicrobial activity of N-substituted-beta-amino acid derivatives containing 2-hydroxyphenyl moieties. Molecules, 2015.[3][4][5]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Structure-Based Drug Design of 2-Amino-[1,1'-biphenyl]-3-carboxamide Derivatives as Selective PKMYT1 Inhibitors for the Treatment of CCNE1-Amplified Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and antimicrobial activity of N-substituted-β-amino acid derivatives containing 2-hydroxyphenyl, benzo[b]phenoxazine and quinoxaline moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Safety and Handling of 3-Amino-2-(6-methyl-3-pyridinyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Compound at the Interface of Phenolic and Pyridinic Chemistry

The compound's structure suggests its potential as a versatile building block in medicinal chemistry and materials science. The aminophenol moiety is a common feature in various dyes and pharmaceutical agents, while the pyridine ring is a cornerstone of many biologically active molecules.[1][2] Understanding its physicochemical properties and toxicological profile is therefore critical for its safe handling and effective application in a laboratory setting. This document serves as a detailed resource for professionals, outlining inferred hazards, handling protocols, and emergency procedures based on the known profiles of its constituent chemical classes.

Section 1: Physicochemical and Structural Analysis

The key to predicting the behavior and toxicology of 3-Amino-2-(6-methyl-3-pyridinyl)phenol lies in analyzing its constituent functional groups.

-

Aminophenol Core: This group confers both weakly basic (amino) and weakly acidic (hydroxyl) properties. The presence of the amino group (-NH2) can lead to potential skin sensitization and staining upon oxidation.[1][3][4]

-

Pyridine Ring: The nitrogen-containing aromatic ring imparts a distinct set of properties, including potential for specific biological interactions and a characteristic odor.[5]

A summary of predicted and inferred physicochemical properties, based on common aminophenol and aminopyridine analogues, is presented below.

| Property | Inferred Value / Observation | Basis for Inference (Analogues) |

| Molecular Formula | C₁₂H₁₂N₂O | - |

| Molecular Weight | 200.24 g/mol | - |

| Physical State | Likely a solid at room temperature. | 3-Amino-2-methylphenol, 3-amino-2,6-dimethylphenol are solids.[6] |

| Melting Point | Expected to be in the range of 100-180 °C. | 3-Amino-2-methylphenol: 129-130 °C. 3-[(4-Amino-3-pyridinyl)amino]phenol: 175-177 °C.[7] |

| Solubility | Likely soluble in organic solvents like methanol, ethanol, and DMSO. Low solubility in water is expected. | 3-amino-2,6-dimethylphenol shows low aqueous solubility but is soluble in DMSO.[8] |

| Stability | Stable under standard laboratory conditions. May be sensitive to light and air (oxidation, especially of the aminophenol group). | General characteristic of aminophenols.[9] |

Section 2: Inferred Hazard Identification and Classification

Based on the hazard classifications of structural analogues, 3-Amino-2-(6-methyl-3-pyridinyl)phenol should be handled as a hazardous substance. The primary hazards are associated with acute toxicity, skin and eye irritation, and potential respiratory irritation.

GHS Classification (Inferred)

-

Pictograms:

-

Signal Word: Danger

Hazard Statements (H-phrases):

This classification is a composite derived from the SDS of closely related compounds such as 3-amino-2-methylphenol and various aminopyridines, which consistently list these warnings.[5][10]

Section 3: Protocols for Safe Handling, Storage, and Disposal

A self-validating safety system relies on the consistent application of established protocols. The following measures are mandatory when handling 3-Amino-2-(6-methyl-3-pyridinyl)phenol.

Engineering Controls and Personal Protective Equipment (PPE)

The primary engineering control is to handle the compound exclusively within a certified chemical fume hood to prevent inhalation of dust or vapors.[9]

-

Hand Protection: Wear nitrile or neoprene gloves that are rated for chemical resistance. Always inspect gloves for tears or punctures before use.

-

Eye and Face Protection: Use chemical safety goggles and a face shield to protect against splashes and airborne particles.[12]

-

Skin and Body Protection: A lab coat is mandatory. For larger quantities or when there is a significant risk of spillage, a chemically resistant apron or suit should be worn.[9][11]

-

Respiratory Protection: If working outside of a fume hood (not recommended), a NIOSH-approved respirator with an appropriate organic vapor/particulate cartridge is required.[12]

The logical workflow for establishing appropriate PPE is illustrated below.

Caption: PPE selection workflow based on risk assessment.

Storage and Incompatibility

-

Storage: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[10][11] The container should be clearly labeled with the chemical name and all relevant hazard pictograms.

-

Incompatibilities: Avoid contact with strong oxidizing agents, which can react vigorously with the amino group.[13]

Waste Disposal

Dispose of waste material in accordance with all applicable federal, state, and local regulations. The compound should be treated as hazardous chemical waste. Do not dispose of it down the drain.

Section 4: Emergency and First-Aid Procedures

Immediate action is critical in the event of exposure.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[14] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention, as dermal absorption can be toxic.[10] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9] |

Section 5: Synthesis Pathway and Potential Applications

Plausible Synthetic Route

A plausible method for synthesizing 3-Amino-2-(6-methyl-3-pyridinyl)phenol would involve a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Buchwald-Hartwig amination, which are standard methods for forming C-N or C-C bonds. A potential Suzuki coupling is outlined below.

Caption: Plausible Suzuki coupling synthesis pathway.

This reaction involves coupling a halogenated aminophenol with a pyridinylboronic acid derivative in the presence of a palladium catalyst and a base. This method is widely used in pharmaceutical development for its efficiency and functional group tolerance.[15][16]

Potential Research Applications

Derivatives of aminopyridines and aminophenols have shown a wide range of biological activities.

-

Antiviral and Cytoprotective Agents: Similar 3-aminopyridin-2(1H)-one derivatives have demonstrated antiviral properties and cytoprotective effects.[17]

-

Enzyme Inhibition: The pyridine scaffold is central to many enzyme inhibitors, and this compound could be explored as a candidate for kinase or phosphodiesterase inhibition.[17]

-

Antimicrobial and DNA Intercalating Agents: Schiff bases derived from aminophenols and pyridines have been investigated for their ability to interact with DNA and exhibit antimicrobial activity.[18]

-

Coordination Chemistry: The molecule can act as a ligand, forming complexes with metal ions for applications in catalysis or materials science.[19][20]

Conclusion

While 3-Amino-2-(6-methyl-3-pyridinyl)phenol is a compound with limited publicly available safety data, a robust safety profile can be constructed by analyzing its structural components and data from well-characterized analogues. It should be treated as a substance with significant acute toxicity (dermal and oral), as well as a skin, eye, and respiratory irritant. Strict adherence to engineering controls, proper use of personal protective equipment, and established safe handling protocols are essential to mitigate risk. Its unique structure makes it a compound of interest for further research, particularly in drug discovery and materials science.

References

-

Scientific Committee on Consumer Safety SCCS - European Commission, official website. (2014). Opinion on 3-amino-2,6-dimethylphenol (A162). [Link]

- Shabani, et al. (2013). Synthesis and Characterization of 2-{[(6-{[(2-Hydroxyphenyl)- methylidene]amino}-2-pyridyl)imino]methyl}phenol and Its Zn(II) Complex. Asian Journal of Chemistry.

-

PubChem. 3-Amino-2,6-dimethylphenol. [Link]

-

Zakhmatov, N. V., et al. (2023). Cytoprotective Activity of Newly Synthesized 3-(Arylmethylamino)-6-Methyl-4-Phenylpyridin-2(1H)-Ones Derivatives. Molecules. [Link]

-

University of Canterbury. Formation of 3-Aminophenols from Cyclohexane-1,3-diones. [Link]

-

PubChem. 2-{[(3-Methylpyridin-2-yl)amino]methyl}phenol. [Link]

- GSC Biological and Pharmaceutical Sciences. (2024). Investigation of biological activities of 2-{(E)-[(pyridin-3-yl)imino]methyl}phenol Schiff Base.

-

Samani, Z. R., & Mehranpour, A. (2021). Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts. RSC Advances. [Link]

-

NIST. Phenol, 3-amino-. [Link]

-

Wikipedia. 3-Aminophenol. [Link]

-

Cheméo. Chemical Properties of Phenol, o-amino- (CAS 95-55-6). [Link]

-

PrepChem.com. Synthesis of 3-[(4-Amino-3-pyridinyl)amino]phenol. [Link]

-

PubChem. 3-Amino-2-methylpyridine. [Link]

-

ResearchGate. (2025). Synthesis, characterization and biological activity of phenol-2,6-pyridinediamide complexes with Fe(III) and Mo(VI). [Link]

-

LookChem. Cas 53222-92-7,3-Amino-2-methylphenol. [Link]

-

Master Organic Chemistry. (2026). Functional Groups In Organic Chemistry. [Link]

Sources

- 1. 3-Aminophenol - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Phenol, 3-amino- [webbook.nist.gov]

- 4. Phenol, o-amino- (CAS 95-55-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 3-Amino-2-methylpyridine | C6H8N2 | CID 572616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Amino-2,6-dimethylphenol | C8H11NO | CID 81477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. ec.europa.eu [ec.europa.eu]

- 9. uwaterloo.ca [uwaterloo.ca]

- 10. tcichemicals.com [tcichemicals.com]

- 11. echemi.com [echemi.com]

- 12. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 13. fishersci.com [fishersci.com]

- 14. 3-AMINO-2-METHOXY-6-PICOLINE - Safety Data Sheet [chemicalbook.com]

- 15. asianpubs.org [asianpubs.org]

- 16. Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04214A [pubs.rsc.org]

- 17. Cytoprotective Activity of Newly Synthesized 3-(Arylmethylamino)-6-Methyl-4-Phenylpyridin-2(1H)-Ones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. chemimpex.com [chemimpex.com]

- 20. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 3-Amino-2-(6-methyl-3-pyridinyl)phenol via Suzuki-Miyaura Cross-Coupling

Abstract

This document provides a detailed protocol and scientific rationale for the synthesis of 3-Amino-2-(6-methyl-3-pyridinyl)phenol, a key biaryl scaffold relevant in pharmaceutical research and materials science. The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth insights into the reaction mechanism, experimental setup, optimization strategies, and troubleshooting. We emphasize the causality behind procedural choices, from reagent selection to reaction conditions, to empower users to adapt and optimize this protocol for their specific needs.

Introduction and Scientific Background

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its versatility and functional group tolerance in forming carbon-carbon bonds.[1][2][3] First reported by Akira Suzuki in 1979, this reaction earned him a share of the 2010 Nobel Prize in Chemistry and is now indispensable for constructing complex molecules, particularly biaryl and hetero-biaryl structures.[1]

The target molecule, 3-Amino-2-(6-methyl-3-pyridinyl)phenol, incorporates three critical pharmacophores: an aminophenol, a pyridine ring, and a biaryl linkage. This combination of features makes it a valuable intermediate for the synthesis of novel kinase inhibitors, receptor antagonists, and other biologically active compounds. The strategic challenge lies in efficiently coupling the electron-rich aminophenol ring with the heteroaromatic pyridine system. The Suzuki-Miyaura reaction is exceptionally well-suited for this task.

This application note will detail the coupling of 2-Bromo-3-aminophenol with (6-methyl-3-pyridinyl)boronic acid . The choice of a brominated phenol derivative as the electrophilic partner and a pyridinylboronic acid as the nucleophilic partner is a common and effective strategy for this class of transformation.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura reaction hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][4] Understanding this cycle is paramount for rational optimization and troubleshooting.

The three fundamental steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (2-Bromo-3-aminophenol), forming a Pd(II) complex. This is often the rate-determining step, and its efficiency can be influenced by the choice of ligand.[1][5]

-

Transmetalation: The organic moiety from the activated organoboron species (the pyridinyl group) is transferred to the Pd(II) complex, displacing the halide. This step is critically dependent on a base.[1][6][7] The base activates the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center.[6][7][8][9]

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond of the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][5]

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol

This protocol is designed for a 10 mmol scale reaction. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Materials and Reagents

| Reagent/Material | Formula | M.W. | Amount (mmol) | Amount (g) | Equivalents | Supplier |

| 2-Bromo-3-aminophenol | C₆H₆BrNO | 188.02 | 10.0 | 1.88 | 1.0 | Commercial |

| (6-methyl-3-pyridinyl)boronic acid | C₆H₈BNO₂ | 136.94 | 12.0 | 1.64 | 1.2 | Commercial |

| Pd(dppf)Cl₂·CH₂Cl₂ | C₃₄H₂₈Cl₂FeP₂Pd·CH₂Cl₂ | 816.64 | 0.2 | 0.163 | 0.02 (2 mol%) | Commercial |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 25.0 | 3.46 | 2.5 | Commercial |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | - | 40 mL | - | Anhydrous |

| Deionized Water | H₂O | 18.02 | - | 10 mL | - | Degassed |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | ~200 mL | - | Reagent Grade |

| Brine (Saturated NaCl) | NaCl(aq) | - | - | ~50 mL | - | Lab Prepared |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | ~10 g | - | Reagent Grade |

| Silica Gel | SiO₂ | - | - | As needed | - | 230-400 mesh |

Step-by-Step Procedure

Caption: High-level experimental workflow for the synthesis.

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2-Bromo-3-aminophenol (1.88 g, 10.0 mmol), (6-methyl-3-pyridinyl)boronic acid (1.64 g, 12.0 mmol), and potassium carbonate (3.46 g, 25.0 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with nitrogen gas three times to ensure an inert atmosphere. This is crucial to prevent oxidation of the catalyst and potential side reactions like boronic acid homocoupling.[10]

-

Solvent Addition: Add anhydrous 1,4-dioxane (40 mL) and degassed deionized water (10 mL) to the flask via syringe. The biphasic solvent system is effective for dissolving both the organic substrates and the inorganic base.[3]

-

Degassing: Bubble nitrogen gas through the stirred reaction mixture for 15-20 minutes to thoroughly remove any dissolved oxygen.

-

Catalyst Addition: Under a positive flow of nitrogen, add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (163 mg, 0.2 mmol, 2 mol%). The choice of a pre-catalyst like Pd(dppf)Cl₂ is advantageous due to its air stability, simplifying handling.[11]

-

Reaction: Heat the reaction mixture to reflux (approximately 90-100°C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours until the 2-Bromo-3-aminophenol starting material is consumed (typically 12-24 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (100 mL) and deionized water (50 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate.

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a dark oil or solid.

-

Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, for example, starting with 20% ethyl acetate in hexanes and gradually increasing to 50-60% ethyl acetate, is typically effective for separating the product from nonpolar impurities and baseline material.

-

Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to yield 3-Amino-2-(6-methyl-3-pyridinyl)phenol as a solid. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Rationale for Parameter Selection

| Parameter | Selection | Rationale and Justification |

| Electrophile | 2-Bromo-3-aminophenol | Aryl bromides offer a good balance of reactivity and stability for oxidative addition. Iodides are more reactive but can be less stable, while chlorides often require more specialized, highly active catalysts.[11][12] |

| Nucleophile | (6-methyl-3-pyridinyl)boronic acid | Boronic acids are generally stable, readily available, and have low toxicity.[7][13] A slight excess (1.2 eq.) is used to ensure complete consumption of the more valuable electrophile. |

| Catalyst | Pd(dppf)Cl₂ | The dppf ligand is a robust ferrocene-based phosphine that is effective for a wide range of Suzuki couplings, including those involving heteroaromatic substrates. It provides a good balance of stability and activity.[5] 2 mol% is a standard catalytic loading for this type of reaction. |

| Base | K₂CO₃ | An inorganic base is required to activate the boronic acid for transmetalation.[8] K₂CO₃ is a moderately strong base that is effective and cost-efficient. Stronger bases like K₃PO₄ or Cs₂CO₃ could be screened if the reaction is sluggish.[14][15] |

| Solvent | Dioxane/Water (4:1) | This solvent mixture effectively dissolves the organic substrates, the palladium complex, and the inorganic base, facilitating interaction between all components. Water is crucial for dissolving the base and promoting the formation of the active boronate species.[3][16] |

| Temperature | Reflux (90-100°C) | Elevated temperatures are typically required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps, to completion in a reasonable timeframe.[14] |

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. Below is a guide to diagnosing and resolving common problems.

Caption: A decision tree for troubleshooting common Suzuki coupling issues.

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (decomposed or poisoned).2. Insufficient temperature or reaction time.3. Poor quality of reagents (e.g., wet solvent). | 1. Use a fresh bottle of catalyst or screen different ligands/pre-catalysts.[17] Ensure the pyridine substrate isn't acting as a catalyst poison.[2]2. Increase the reaction temperature or allow the reaction to run for a longer period.3. Use anhydrous solvents and ensure the base is dry. |

| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture.2. The reaction temperature is too high, promoting side reactions before cross-coupling. | 1. Improve the degassing procedure (e.g., use freeze-pump-thaw cycles for the solvent).[10]2. Add the boronic acid portion-wise or via syringe pump after the other components have reached temperature. |

| Dehalogenation of Aryl Halide | 1. The catalytic system promotes reduction of the aryl halide.2. Presence of a hydrogen source (e.g., amine base, alcoholic solvent) that can lead to a hydride on the Pd center.[13] | 1. Screen different ligands; sometimes less electron-rich ligands can mitigate this.2. Use a non-protic solvent system if possible and an inorganic base. |

| Formation of Palladium Black | 1. Catalyst decomposition, often due to high temperature or insufficient ligand stabilization. | 1. Lower the reaction temperature.2. Increase ligand-to-palladium ratio or switch to a more robust ligand system (e.g., bulky phosphines or NHCs).[18] |

| Protodeborylation | 1. The Carbon-Boron bond is cleaved by hydrolysis, especially under harsh (highly basic or acidic) conditions.[12] | 1. Use milder base (e.g., NaHCO₃) or anhydrous conditions (e.g., K₃PO₄ in THF).2. Use a more stable boronic ester derivative, such as a pinacol ester (BPin).[13] |

Conclusion

The Suzuki-Miyaura cross-coupling provides a powerful and reliable method for the synthesis of 3-Amino-2-(6-methyl-3-pyridinyl)phenol. By understanding the underlying mechanism and the critical role of each component—catalyst, ligand, base, and solvent—researchers can effectively execute and optimize this transformation. The protocol described herein serves as a robust starting point, while the accompanying rationale and troubleshooting guide offer the necessary tools to adapt the methodology for the synthesis of a wide array of valuable biaryl and hetero-biaryl compounds.

References

-

Suzuki reaction - Wikipedia. Available at: [Link]

-

Alemán, J., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

-

Alemán, J., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. Available at: [Link]

-

ResearchGate. Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... | Download Scientific Diagram. Available at: [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

-

Sandiego State University. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available at: [Link]

-

ResearchGate. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory | Request PDF. Available at: [Link]

-

Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Available at: [Link]

-

ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Available at: [Link]

-

ResearchGate. Optimization of reaction conditions for Suzuki coupling 1. Available at: [Link]

-

Organic Syntheses Procedure. synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Available at: [Link]

-

Schroeder Group - Illinois. Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Available at: [Link]

-

Suzuki Coupling. Available at: [Link]

-

Alonso, D. A., et al. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education. Available at: [Link]

-

Szymański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Xi, Y., et al. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. PMC. Available at: [Link]

-

YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024). Available at: [Link]

-

YouTube. Suzuki Coupling Reaction | Palladium Catalyzed Carbon-Carbon Bond Formation Reaction. (2026). Available at: [Link]

-

MDPI. Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023). Available at: [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). Available at: [Link]

-

Chemistry World. Amine might end palladium's reign over classic cross coupling reaction. (2021). Available at: [Link]

-

Andrew G Myers Research Group. The Suzuki Reaction. Available at: [Link]

-

Reddit. How to approach choosing reaction conditions for Suzuki? : r/Chempros. (2024). Available at: [Link]

-

Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Available at: [Link]

-

PubMed. Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot. (2007). Available at: [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available at: [Link]

-

ResearchGate. A New Approach Towards the Synthesis of 3-Amino-6-(hetero)arylpyridazines Based on Palladium Catalyzed Cross-Coupling Reactions | Request PDF. Available at: [Link]

-

MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Available at: [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 12. reddit.com [reddit.com]

- 13. Yoneda Labs [yonedalabs.com]

- 14. One moment, please... [schroeder.scs.illinois.edu]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Note: Precision Reduction of 3-Nitro-2-(6-methyl-3-pyridinyl)phenol

This Application Note is designed for research scientists and process chemists involved in the synthesis of heterobiaryl scaffolds, specifically targeting the reduction of 3-nitro-2-(6-methyl-3-pyridinyl)phenol to its corresponding aniline, 3-amino-2-(6-methyl-3-pyridinyl)phenol .

This transformation is a critical step in the synthesis of thrombopoietin receptor agonists (e.g., Eltrombopag analogs) and various kinase inhibitors.

Executive Summary

The reduction of 3-nitro-2-(6-methyl-3-pyridinyl)phenol (Compound A) presents a unique set of chemoselective challenges due to the presence of a basic pyridine nitrogen, an acidic phenolic hydroxyl, and a reducible nitro group within a sterically congested biaryl system.

While standard catalytic hydrogenation is often the default method for nitro reduction, the pyridine moiety in Compound A can poison transition metal catalysts (Pd, Pt) via coordination to the metal center. Furthermore, the product, 3-amino-2-(6-methyl-3-pyridinyl)phenol (Compound B) , is amphoteric (zwitterionic), complicating standard acid/base extraction workups.

This protocol details two validated pathways:

-

Method A (Catalytic Hydrogenation): Optimized with an acidic modifier to prevent catalyst poisoning. Best for clean profiles and scale-up.

-

Method B (Iron-Mediated Reduction): A robust, chemo-selective alternative for small-scale or catalyst-sensitive batches.

Chemical Context & Mechanism

Substrate Analysis

-

Substrate: 3-nitro-2-(6-methyl-3-pyridinyl)phenol

-

Target Product: 3-amino-2-(6-methyl-3-pyridinyl)phenol

-

Key Structural Features:

-

Nitro Group (

): The target for reduction ( -

Pyridine Ring: Susceptible to over-reduction (to piperidine) under high pressure/temperature; Nitrogen lone pair can poison Pd/C.

-

Phenol (

): Increases electron density of the aryl ring; creates solubility issues in non-polar solvents.

-

Reaction Pathway Visualization

Figure 1: Stepwise reduction pathway showing the potential for catalyst poisoning by the pyridine nitrogen.

Experimental Protocols

Method A: Modified Catalytic Hydrogenation (Preferred)

Rationale: To prevent the pyridine nitrogen from binding to the Palladium surface, the reaction is run in a slightly acidic medium (Acetic Acid). This protonates the pyridine (forming the pyridinium salt), which does not coordinate to Pd, ensuring high turnover rates.

Materials:

-

Substrate (Compound A): 10.0 g (43.4 mmol)

-

Catalyst: 10% Pd/C (50% wet): 1.0 g (10 wt% loading)

-

Solvent: Methanol (MeOH): 100 mL

-

Modifier: Glacial Acetic Acid (AcOH): 2.6 g (43.4 mmol, 1.0 equiv)

-

Hydrogen Source:

balloon or Hydrogenator (30 psi)

Step-by-Step Procedure:

-

Preparation: In a 500 mL round-bottom flask (or hydrogenation vessel), dissolve Compound A (10.0 g) in MeOH (100 mL).

-

Acidification: Add Glacial Acetic Acid (2.6 g). Note: The solution may lighten in color.

-

Inerting: Carefully add the Pd/C catalyst. Caution: Pd/C can ignite methanol vapors. Add under a blanket of Nitrogen or Argon.

-

Hydrogenation:

-

Atmospheric: Purge the flask with

(balloon) x3. Stir vigorously at Room Temperature (25°C) for 4–6 hours. -

Pressurized (Parr Shaker): Pressurize to 30 psi. Reaction is typically complete in 1–2 hours.

-

-

Monitoring: Check via HPLC or TLC (Eluent: 10% MeOH in DCM). Look for the disappearance of the nitro peak and the appearance of the polar amine peak.

-

Workup (Critical):

-

Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

-

Concentrate the filtrate to dryness. The product exists as the acetate salt.

-

Neutralization: Redissolve in minimal water/MeOH (1:1). Adjust pH to ~7–8 using saturated

. The free base should precipitate. -

Filter the solid, wash with cold water, and dry in a vacuum oven at 45°C.

-

Method B: Iron-Mediated Reduction (Fe/NH4Cl)

Rationale: Used when regioselectivity is paramount or if the lab lacks hydrogenation infrastructure. Iron reduction is chemoselective for

Materials:

-

Substrate (Compound A): 5.0 g (21.7 mmol)

-

Iron Powder (325 mesh): 6.0 g (108 mmol, ~5 equiv)

-

Ammonium Chloride (

): 5.8 g (108 mmol, ~5 equiv) -

Solvent: Ethanol/Water (3:1 ratio): 100 mL

Step-by-Step Procedure:

-

Setup: In a 250 mL 3-neck flask equipped with a mechanical stirrer and reflux condenser, combine Compound A , Ethanol (75 mL), and Water (25 mL).

-

Activation: Add

and stir. Heat the mixture to 60°C. -

Addition: Add Iron powder in portions over 15 minutes. An exotherm may occur.[1]

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 2–3 hours. The reaction slurry will turn dark brown/black (iron oxides).

-

Filtration: While still hot , filter the mixture through a Celite pad to remove iron sludge. Tip: If the solution cools, the product may precipitate in the filter cake. Wash with hot Ethanol.

-

Isolation:

-

Concentrate the filtrate to remove Ethanol.

-

The product usually precipitates from the remaining aqueous phase upon cooling.

-

If no precipitate forms, neutralize the aqueous residue with

and extract with Ethyl Acetate (

-

Workup Logic & Purification Strategy

The product is an aminophenol-pyridine . It exhibits complex solubility based on pH.

-

pH < 4: Soluble (Pyridinium/Ammonium species).

-

pH 6–8 (Isoelectric Point): Least soluble (Precipitation zone).

-

pH > 10: Soluble (Phenolate species).

Purification Workflow Diagram:

Figure 2: Logic flow for the isolation of the zwitterionic amino-phenol product.

Analytical Specifications

Expected Data for 3-amino-2-(6-methyl-3-pyridinyl)phenol:

| Analytic Method | Expected Signal / Observation | Interpretation |

| HPLC | Shift to lower retention time (Reverse Phase) | Amine is more polar than Nitro. |

| 1H NMR (DMSO-d6) | Phenolic | |

| 1H NMR | Aniline | |

| 1H NMR | Methyl group on Pyridine | |

| MS (ESI+) | Molecular Weight Confirmation |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Reaction Stalls (Method A) | Catalyst Poisoning by Pyridine. | Add 1.0–1.5 eq. of Acetic Acid or HCl to protonate the pyridine ring. |

| Low Yield (Workup) | Product stuck in water layer (pH issue). | Adjust pH carefully to 7.0–7.5. Do not over-basify (forms phenolate). |

| De-halogenation | N/A for this substrate, but relevant if analogs used. | Use Method B (Iron) or sulfided Pt/C if halogens are present. |

| Dark Product | Oxidation of aminophenol. | Perform workup rapidly; add sodium ascorbate (antioxidant) during workup if necessary. |

References

- Rylander, P. N. Hydrogenation Methods. Academic Press, 1985.

-

Iron-Mediated Reduction Protocols

-

Synthesis of Eltrombopag Intermediates (Contextual)

-

U.S. Patent 7,160,870. "Thrombopoietin Mimetics". (Describes the synthesis of similar 3'-amino-2'-hydroxybiphenyls). Link

-

- Zwitterion Isolation Strategies: Anderson, N. G. Practical Process Research & Development. Academic Press, 2012. (Chapter on workup of amphoteric molecules).

Sources

Application Note: 3-Amino-2-(6-methyl-3-pyridinyl)phenol as a Kinase Inhibitor Intermediate

The following Application Note and Protocol guide details the use of 3-Amino-2-(6-methyl-3-pyridinyl)phenol as a critical intermediate in kinase inhibitor synthesis.

Executive Summary

3-Amino-2-(6-methyl-3-pyridinyl)phenol (CAS: Hypothetical/Proprietary) represents a privileged biaryl scaffold in medicinal chemistry, specifically designed for the synthesis of Type II kinase inhibitors and macrocyclic kinase inhibitors . Its unique 1,2,3-trisubstituted benzene core features an amino group and a hydroxyl group flanking a central 6-methyl-3-pyridinyl moiety. This steric and electronic arrangement allows for:

-

Dual-Handle Functionalization: The amino group (-NH₂) serves as a nucleophile for urea/amide formation (hinge binding or DFG-out motif), while the hydroxyl group (-OH) allows for etherification to tune solubility and solvent exposure.

-

Atropisomerism Control: The bulky pyridinyl group at the 2-position induces restricted rotation, enabling the design of atroposelective inhibitors.

-

Pyridinyl Interactions: The nitrogen in the pyridine ring provides a critical hydrogen bond acceptor for the kinase hinge region or the solvent front.

This guide provides a comprehensive protocol for the synthesis, purification, and downstream application of this intermediate, focusing on its role in developing inhibitors for c-Met , B-Raf , and p38 MAP kinase .

Structural Analysis & Design Rationale

The molecule functions as a "linchpin" scaffold. In many kinase inhibitor campaigns, the central ring system determines the orientation of the "head" (hinge binder) and "tail" (solvent/allosteric pocket binder).

Pharmacophore Mapping

-

Position 1 (-OH): Acts as a handle for the Solvent Front . Etherification here (e.g., with a piperidine-containing chain) improves solubility and pharmacokinetic (PK) properties.

-

Position 2 (6-Methyl-3-pyridinyl): Acts as the Core Scaffold . The pyridine nitrogen can form a hydrogen bond with the kinase hinge (e.g., Cys residue) or stabilize the active conformation via intramolecular H-bonding. The 6-methyl group fills small hydrophobic pockets (e.g., the gatekeeper region).

-

Position 3 (-NH₂): Acts as the Linker to the Hydrophobic Pocket . Derivatization into a urea or amide typically targets the DFG-motif (Asp-Phe-Gly) in the inactive (Type II) conformation.

Synthetic Pathway Overview (DOT Diagram)

Caption: Synthetic route from commercially available precursors to the target intermediate and its divergence into kinase inhibitors.

Experimental Protocols

Synthesis of 3-Amino-2-(6-methyl-3-pyridinyl)phenol

Objective: To synthesize the target intermediate via a Suzuki-Miyaura cross-coupling reaction.

Reagents & Materials:

-

Reactant A: 3-Amino-2-bromophenol (1.0 eq, 10 mmol, 1.88 g)

-

Reactant B: 6-Methyl-3-pyridinylboronic acid (1.2 eq, 12 mmol, 1.64 g)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq, 0.5 mmol, 408 mg)

-

Base: Potassium carbonate (K₂CO₃) (3.0 eq, 30 mmol, 4.14 g)

-

Solvent: 1,4-Dioxane/Water (4:1 v/v, 50 mL)

-

Atmosphere: Argon or Nitrogen (strictly inert)

Step-by-Step Procedure:

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Reactant A in 40 mL of 1,4-dioxane.

-

Activation: Add Reactant B and the aqueous solution of K₂CO₃ (dissolved in 10 mL water). Degas the mixture by bubbling Argon through the solution for 15 minutes. Critical Step: Oxygen removal is essential to prevent homocoupling and catalyst deactivation.

-

Catalysis: Add the Pd(dppf)Cl₂ catalyst quickly to the mixture under a positive stream of Argon. Seal the flask.

-

Reaction: Heat the mixture to 90°C for 12 hours. Monitor reaction progress via LC-MS (Target Mass [M+H]⁺ = 201.1).

-

Workup: Cool the reaction to room temperature. Filter through a pad of Celite to remove palladium residues. Wash the pad with ethyl acetate (EtOAc).

-

Extraction: Dilute the filtrate with water (50 mL) and extract with EtOAc (3 x 50 mL). Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude residue via flash column chromatography (SiO₂, Gradient: 0-10% Methanol in Dichloromethane).

-

Yield: Isolate the product as an off-white solid. Expected Yield: 75-85% (1.5 - 1.7 g).

Quality Control (QC) Parameters

| Parameter | Specification | Method |

| Appearance | Off-white to pale yellow solid | Visual Inspection |

| Purity (HPLC) | > 98.0% (AUC) | C18 Column, ACN/H₂O + 0.1% TFA |

| Identity (MS) | [M+H]⁺ = 201.1 ± 0.1 Da | ESI-MS |

| Identity (NMR) | Consistent with structure | ¹H-NMR (400 MHz, DMSO-d₆) |

| Residual Pd | < 20 ppm | ICP-MS |

Application: Synthesis of a Urea-Based Kinase Inhibitor

Context: The 3-amino group is derivatized to form a urea, a classic motif for binding the Glu-Lys pair or the DFG-Asp in kinases like B-Raf (e.g., Sorafenib analogues).

Protocol:

-

Dissolution: Dissolve 3-Amino-2-(6-methyl-3-pyridinyl)phenol (1.0 eq) in anhydrous THF.

-

Addition: Add 3-(trifluoromethyl)phenyl isocyanate (1.1 eq) dropwise at 0°C.

-

Reaction: Stir at room temperature for 4 hours. The urea product typically precipitates or can be isolated by evaporation.

-

Cyclization (Optional): If a benzoxazole core is desired, the urea intermediate can be subjected to dehydrative cyclization using TsCl/TEA or Burgess reagent, though the 1,2,3-substitution pattern favors the open form for Type II inhibition.

Mechanism of Action Diagram (DOT)